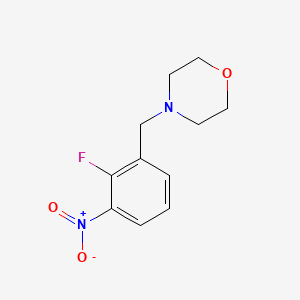

4-(2-Fluoro-3-nitrobenzyl)morpholine

説明

特性

分子式 |

C11H13FN2O3 |

|---|---|

分子量 |

240.23 g/mol |

IUPAC名 |

4-[(2-fluoro-3-nitrophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H13FN2O3/c12-11-9(2-1-3-10(11)14(15)16)8-13-4-6-17-7-5-13/h1-3H,4-8H2 |

InChIキー |

ZKQRJSVRICXHCN-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between 4-(2-Fluoro-3-nitrobenzyl)morpholine and related compounds:

*Calculated based on analogous compounds.

Physical and Chemical Properties

- Crystallography: 4-(4-Nitrobenzyl)morpholine forms a monoclinic crystal lattice (space group P2₁/c) stabilized by nitro O···π interactions .

- Solubility and Reactivity : The electron-withdrawing nitro group in para-substituted analogs increases polarity, enhancing solubility in polar solvents . The fluorine atom in the ortho position could further modulate lipophilicity and hydrogen-bonding capacity.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for nitro groups (1520–1350 cm⁻¹) and morpholine C-O-C (1120–1090 cm⁻¹) validate functional groups .

Advanced Consideration : High-pressure Raman spectroscopy (up to 3.5 GPa) reveals conformational changes in the morpholine ring and nitrobenzyl moiety, critical for understanding solid-state phase transitions . X-ray crystallography (using SHELX programs) resolves steric effects of the 3-nitro group on molecular packing, which may influence solubility and bioavailability .

How do structural modifications (e.g., substituent position) in benzyl-morpholine derivatives impact biological activity?

Advanced Research Focus

Comparative studies of analogs (e.g., bromo vs. nitro substituents) highlight structure-activity relationships (SAR):

- Substituent Position : Fluorine at the 2-position and nitro at the 3-position (vs. 4-nitro in 4-(4-nitrobenzyl)morpholine) enhance electrophilicity, potentially increasing binding affinity to targets like kinases or GPCRs .

- Bioisosteric Replacement : Replacing nitro with sulfonyl groups (as in 4-(benzenesulfonyl)morpholine) alters hydrogen-bonding capacity, affecting solubility and membrane permeability .

Q. Methodological Approach :

- Molecular Docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., binding free energy calculations for nitro group interactions with active-site residues) .

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) against reference compounds .

What computational methods are used to predict the reactivity and stability of 4-(2-Fluoro-3-nitrobenzyl)morpholine under varying conditions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Calculates HOMO/LUMO energies to assess susceptibility to nucleophilic/electrophilic attacks. Nitro groups lower LUMO energy, increasing reactivity toward reducing agents .

- Simulates vibrational modes to assign experimental IR/Raman peaks (e.g., distinguishing C-F stretches from morpholine ring vibrations) .

- Molecular Dynamics (MD) : Models solvation effects in aqueous or lipid environments, predicting aggregation tendencies that impact pharmacokinetics .

Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS monitor degradation products, such as nitro-reduction to amines or morpholine ring oxidation .

How can researchers resolve contradictions in reported biological activity data for benzyl-morpholine derivatives?

Advanced Research Focus

Discrepancies in activity data (e.g., IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .

- Impurity Effects : Trace regioisomers (e.g., 4-(3-fluoro-2-nitrobenzyl)morpholine) in synthesized batches can skew results. Use orthogonal purification (HPLC + LC-MS) to ensure >95% purity .

- Metabolic Instability : Nitro groups may undergo hepatic reduction to inactive amines. Test metabolites using liver microsome assays .

Data Reconciliation : Meta-analysis of published datasets with multivariate regression identifies confounding variables (e.g., logP, molecular weight) affecting activity .

What are the challenges in crystallizing 4-(2-Fluoro-3-nitrobenzyl)morpholine, and how can they be addressed?

Basic Research Focus

Crystallization difficulties arise from:

- Polarity : Nitro and morpholine groups create competing hydrophilic/hydrophobic regions. Use mixed solvents (e.g., methanol/diethyl ether) for slow evaporation .

- Polymorphism : Pressure-dependent Raman studies show conformational flexibility in the morpholine ring, leading to multiple crystal forms .

Advanced Solution : SHELXT software solves crystal structures from low-resolution data by leveraging prior knowledge of morpholine derivatives’ unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。